N-[(3-Methoxyphenyl)methyl]adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-Methoxyphenyl)methyl]adenosine is an adenosine analog, which means it is structurally similar to adenosine, a nucleoside that plays a crucial role in various biochemical processes. Adenosine analogs are known for their potential as smooth muscle vasodilators and their ability to inhibit cancer progression .
Vorbereitungsmethoden
The synthesis of N-[(3-Methoxyphenyl)methyl]adenosine typically involves the reaction of adenosine with 3-methoxybenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard chromatographic techniques .
Analyse Chemischer Reaktionen
N-[(3-Methoxyphenyl)methyl]adenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions to yield adenosine and 3-methoxybenzyl alcohol
Wissenschaftliche Forschungsanwendungen
N-[(3-Methoxyphenyl)methyl]adenosine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their reactivity.
Biology: The compound is studied for its effects on cellular processes, particularly in relation to its vasodilatory properties.
Medicine: Research focuses on its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation.
Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry
Wirkmechanismus
The mechanism of action of N-[(3-Methoxyphenyl)methyl]adenosine involves its interaction with adenosine receptors in the body. By binding to these receptors, it can mimic the effects of adenosine, leading to vasodilation and inhibition of cancer cell growth. The compound’s molecular targets include adenosine receptors and various signaling pathways involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
N-[(3-Methoxyphenyl)methyl]adenosine is unique among adenosine analogs due to its specific structural modification. Similar compounds include:
Adenosine phosphate: Known for its role in energy transfer within cells.
Acadesine: An adenosine analog with potential as an anticancer agent.
Clofarabine: Used in the treatment of certain types of leukemia.
Fludarabine phosphate: Another nucleoside analog used in cancer therapy.
Vidarabine: An antiviral agent used to treat herpes simplex virus infections
This compound stands out due to its combination of vasodilatory and anticancer properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C18H21N5O5 |
---|---|
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
(2R,4S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H21N5O5/c1-27-11-4-2-3-10(5-11)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)28-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21)/t12-,14?,15+,18-/m1/s1 |
InChI-Schlüssel |
YUPMHVHUPBAVAS-OWYXCUOISA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |
Kanonische SMILES |
COC1=CC=CC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.